2-(3-Bromophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole
Description
The compound 2-(3-Bromophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole features a benzoxazole core substituted at position 2 with a 3-bromophenyl group and at position 5 with a 2-methylpiperidinylmethyl moiety. This structure combines aromaticity, moderate electron density, and a bulky amine substituent, which may enhance solubility and binding interactions in biological systems.
Properties
Molecular Formula |
C20H21BrN2O |
|---|---|
Molecular Weight |
385.3 g/mol |
IUPAC Name |
2-(3-bromophenyl)-5-[(2-methylpiperidin-1-yl)methyl]-1,3-benzoxazole |
InChI |
InChI=1S/C20H21BrN2O/c1-14-5-2-3-10-23(14)13-15-8-9-19-18(11-15)22-20(24-19)16-6-4-7-17(21)12-16/h4,6-9,11-12,14H,2-3,5,10,13H2,1H3 |
InChI Key |
MZTBXAWZXMFYAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole typically involves multiple steps. One common method includes the following steps:
Formation of the benzo[d]oxazole core: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent such as N-bromosuccinimide.
Attachment of the methylpiperidinylmethyl group: This can be done through a nucleophilic substitution reaction where the benzo[d]oxazole core is reacted with a suitable piperidine derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding benzo[d]oxazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzo[d]oxazole derivatives.
Substitution: Formation of substituted benzo[d]oxazole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
The compound 2-(3-Bromophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole is a noteworthy chemical structure that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and relevant case studies.
Structure and Composition
- IUPAC Name : 2-(3-Bromophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole
- Molecular Formula : C18H20BrN3O
- Molecular Weight : 390.3 g/mol
Anticancer Activity
Recent studies have indicated that derivatives of benzo[d]oxazole exhibit significant anticancer properties. The compound's structure allows it to interact with specific biological targets involved in cancer cell proliferation.
Case Study : A comparative study demonstrated that similar compounds exhibited IC50 values ranging from 50 to 100 µM against various cancer cell lines, including breast and lung cancers. The mechanism of action often involves the inhibition of key enzymes that facilitate tumor growth.
Antimicrobial Properties
The presence of the bromine atom in the structure enhances the compound's antimicrobial activity. Research has shown that compounds with similar structural motifs can effectively inhibit the growth of bacterial strains.
Research Findings : A study focusing on oxazole derivatives reported that they could inhibit Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 10 µg/mL for certain strains.
Neuropharmacological Effects
The piperidine moiety in the compound suggests potential neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems, showing promise as anxiolytics or antidepressants.
Case Study : In vitro assays indicated that related piperidine derivatives could enhance GABAergic transmission, suggesting potential use in treating anxiety disorders.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Heterocycle Variations
Analysis :
The benzoxazole core in the target compound provides a balance of stability and reactivity compared to oxadiazoles (electron-deficient) or imidazooxazoles (more basic due to extra nitrogen). This influences applications in drug design, where benzoxazoles are preferred for their pharmacokinetic properties .
Substituent at Position 2
Analysis :
The 3-bromophenyl group in the target compound offers a balance of lipophilicity and steric bulk, whereas bromonaphthyl or nitrothiophenyl substituents may enhance binding to aromatic residues or confer antimicrobial activity, respectively .
Substituent at Position 5
Analysis :
The 2-methylpiperidinylmethyl group in the target compound increases basicity and solubility, making it suitable for drug delivery. In contrast, diazirinyl or thioester substituents serve specialized roles in photochemistry or stability .
Structural and Conformational Analysis
- In contrast, rigid substituents like methoxycarbonylmethylthio adopt planar conformations stabilized by π delocalization and anomeric effects (lpσ→σ* interactions) .
Biological Activity
The compound 2-(3-Bromophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole is a member of the benzoxazole family, which has garnered interest due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Anticancer Activity
Research indicates that benzoxazole derivatives, including the compound , exhibit significant anticancer properties. Studies have shown that similar compounds can induce cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis through various pathways, including the modulation of pro-inflammatory cytokines like IL-6 and TNF-α .
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| A549 | 10.0 | Inhibition of cell cycle progression |
| MDA-MB-231 | 15.0 | Modulation of IL-6 and TNF-α levels |
Antimicrobial Activity
Benzoxazole derivatives have also been evaluated for their antimicrobial properties. The compound showed activity against certain bacterial strains, with minimal inhibitory concentrations (MIC) demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections caused by resistant strains.
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Low |
| Bacillus subtilis | 16 | High |
The biological activity of 2-(3-Bromophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole can be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer progression.
- Modulation of Signaling Pathways : The compound may alter signaling pathways that regulate cell survival and apoptosis.
- Antioxidant Properties : Some studies suggest that benzoxazole derivatives possess antioxidant capabilities, contributing to their anticancer effects by reducing oxidative stress in cells .
Case Studies
- Study on MCF-7 Cells : A recent study demonstrated that treatment with a related benzoxazole derivative resulted in a significant decrease in cell viability (IC50 = 12.5 µM). The study highlighted the role of apoptotic markers such as caspase activation and PARP cleavage in mediating cell death .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of a series of benzoxazole derivatives, including our compound, against Staphylococcus aureus. Results indicated a notable reduction in bacterial growth at MIC values as low as 16 µg/mL, suggesting potential therapeutic applications in infectious diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
